Butanal oxime
Description
Classification and Significance of Oximes in Synthetic Organic Chemistry
Oximes are a class of organic compounds characterized by the functional group RR'C=NOH. testbook.comwikipedia.org The term, a portmanteau of "oxygen" and "imine," dates to the 19th century. wikipedia.orgnumberanalytics.com These compounds are typically formed through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). testbook.comnumberanalytics.com
Oximes are broadly classified based on the nature of the starting carbonyl compound:
Aldoximes : Derived from aldehydes, where at least one of the 'R' groups on the carbon is a hydrogen atom (RCH=NOH). numberanalytics.com
Ketoximes : Derived from ketones, where both 'R' groups are organic side-chains (RR'C=NOH). numberanalytics.com
Butanal oxime, derived from the aldehyde butanal, is classified as an aldoxime. ontosight.ai
The significance of oximes in synthetic organic chemistry is extensive due to their versatility. numberanalytics.comnsf.gov They serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds. testbook.com Key transformations include:
Reduction to Amines : Oximes can be reduced to form primary amines. britannica.com
Dehydration to Nitriles : Aldoximes can be dehydrated to yield nitriles. testbook.combritannica.com
Beckmann Rearrangement : This classic reaction transforms ketoximes into amides. testbook.com A large-scale industrial application of this is the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. testbook.combritannica.com
Protection of Carbonyl Groups : The formation of oximes is a method for the protection, purification, and characterization of carbonyl compounds. testbook.com
Radical Chemistry : Oximes can serve as precursors to iminyl and iminoxyl radicals, which are valuable intermediates in modern organic synthesis for creating nitrogen-containing heterocycles. d-nb.inforsc.orgbeilstein-journals.org
Furthermore, oxime chemistry has found applications in materials science for creating polymers, hydrogels, and dynamic materials, as well as in analytical chemistry and catalysis. numberanalytics.comrsc.org
Historical Context of this compound within Oxime Research
The study of oximes began in the 19th century, establishing them as a fundamental class of organic compounds. numberanalytics.comnumberanalytics.com While specific landmark discoveries for this compound are not prominent in early chemical literature, its synthesis follows the general and well-established reaction between its parent aldehyde, butyraldehyde, and hydroxylamine. ontosight.ainih.gov
Historically, this compound's primary role has been in industrial applications rather than in foundational academic research. It has been used commercially as a volatile antiskinning agent in paints, inks, and related products to prevent the formation of a solid layer on the surface during storage. nih.govnih.govnih.gov
Early academic studies involving this compound, distinct from its industrial use, were often concerned with its biological effects. For instance, research in the 1970s investigated its impact on enzymes like alcohol and aldehyde dehydrogenase in animal models. nih.gov More comprehensive toxicological research to understand the compound's properties as a representative aldoxime was initiated much later by programs like the National Toxicology Program (NTP), reflecting a shift towards systematic evaluation of industrially relevant chemicals. nih.gov
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (NE)-N-butylidenehydroxylamine | nih.gov |
| Synonyms | Butyraldoxime (B90327) | nih.gov |
| Molecular Formula | C₄H₉NO | nih.gov |
| Molecular Weight | 87.12 g/mol | nih.govnih.gov |
| Appearance | Colorless liquid | nih.govnih.gov |
| Boiling Point | 154 °C | nih.gov |
| Solubility | Soluble in water and most organic solvents | nih.gov |
Current Research Landscape and Emerging Trends in this compound Studies
Contemporary research on this compound has moved beyond its traditional industrial use, exploring its chemical reactivity and biological interactions in more detail. A significant portion of modern research has been in the field of toxicology, where this compound was selected as a representative for the aldoxime class to investigate its biological effects in systematic studies. nih.gov
Detailed research findings from these toxicological evaluations in animal models have been published. For example, 14-week gavage studies in F344/N rats and B6C3F1 mice reported several biological effects. nih.govnih.gov These findings are crucial for understanding the specific interactions of aldoximes within biological systems.
Table 2: Selected Research Findings from 14-Week NTP Gavage Study of this compound
| Animal Model | Dose Level | Key Research Finding | Source(s) |
|---|---|---|---|
| Rats (Male) | 100 & 200 mg/kg | Increased spleen weights | nih.gov |
| Rats (Female) | ≥ 50 mg/kg | Increased spleen weights | nih.gov |
| Rats (Male/Female) | 600 mg/kg | All animals died or were killed moribund in the first week | nih.govnih.gov |
| Mice (Male/Female) | 600 mg/kg | Significant mortality before study completion | nih.govnih.gov |
| Rats & Mice | N/A | Inducement of methemoglobinemia and responsive anemia | nih.govnih.gov |
| Rats & Mice | N/A | Degeneration of the nasal olfactory epithelium | nih.gov |
| Rats & Mice (Died Early) | N/A | Hepatocellular necrosis was the primary pathologic finding | nih.govresearchgate.net |
Beyond toxicology, this compound has been a subject in other specialized areas of chemical research:
Radiolysis Studies : Research has investigated the effects of helium ion irradiation on aqueous solutions of this compound. researchgate.net These studies show that in the presence of low concentrations of nitric acid (≤0.5 mol L⁻¹), the oxime is protected from degradation because nitrate (B79036) ions scavenge water radiolysis radicals. acs.org However, at higher nitric acid concentrations, an autocatalytic oxidation of this compound by nitrous acid leads to increased degradation. researchgate.netacs.org This line of inquiry is relevant to understanding chemical stability in radioactive environments, such as in nuclear fuel reprocessing.
Nuclear Chemistry : Specific studies have examined the kinetics of the reduction of Neptunium(VI) to Neptunium(V) by this compound in tributyl phosphate (B84403) (TBP), a solvent used in nuclear reprocessing. researchgate.netresearchgate.net This highlights a niche but important application where the redox properties of the oxime are exploited.
Radical Chemistry Precursors : While much of the research in oxime radical chemistry uses more complex substrates, the fundamental principles apply to simple aldoximes like this compound. d-nb.infomdpi.com The generation of iminyl radicals from oximes is a powerful tool for synthesizing nitrogen-containing compounds, a major trend in modern organic synthesis. nsf.govrsc.org
Emerging trends in polymer science, such as the use of oxime "click" chemistry for creating dynamic and functional materials, represent a potential future research avenue for simple oximes like this compound, possibly as a model compound for developing new polymerization methodologies. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
5780-41-6 |
|---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(NZ)-N-butylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4- |
InChI Key |
KGGVGTQEGGOZRN-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=N\O |
Canonical SMILES |
CCCC=NO |
boiling_point |
306 °F at 760 mmHg (NTP, 1992) |
density |
0.923 (NTP, 1992) - Less dense than water; will float |
flash_point |
136 °F (NTP, 1992) |
melting_point |
-21.1 °F (NTP, 1992) |
physical_description |
Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber. Clear colorless liquid; [NTP] |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) |
vapor_density |
3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
Origin of Product |
United States |
Synthesis Methodologies of Butanal Oxime and Its Derivatives
Traditional Synthetic Pathways of Oximes from Carbonyl Compounds
The classical approach to synthesizing oximes involves the condensation of a carbonyl compound with hydroxylamine (B1172632). researchgate.net
The conventional method for preparing butanal oxime involves the reaction of butanal with hydroxylamine hydrochloride in an alcoholic solvent, such as ethanol. asianpubs.orgasianpubs.org This reaction is typically performed by refluxing the mixture, often in the presence of a base like sodium acetate (B1210297) or pyridine (B92270). nbu.ac.inasianpubs.org The hydroxylamine hydrochloride provides the hydroxylamine nucleophile, which attacks the carbonyl carbon of butanal. The subsequent elimination of a water molecule results in the formation of this compound.
A typical procedure involves dissolving hydroxylamine hydrochloride and a base like sodium acetate in water and then diluting the solution with ethanol. google.com The butanal is then added to this solution. The reaction mixture is often heated to drive the reaction to completion. google.com However, these traditional methods can have drawbacks, including long reaction times and the use of potentially toxic reagents like pyridine. nbu.ac.in
The formation of oximes is influenced by the pH of the reaction medium and is subject to both general acid and base catalysis. ijprajournal.comnih.gov Basic catalysts play a crucial role in facilitating the condensation reaction between butanal and hydroxylamine.
Bases such as pyridine or sodium carbonate are commonly employed. asianpubs.orgnumberanalytics.com The base deprotonates the hydroxylamine hydrochloride, generating the free hydroxylamine, which is a more potent nucleophile. This enhances the rate of the initial nucleophilic attack on the carbonyl carbon of butanal. The reaction rate is dependent on the concentration of both the carbonyl compound and hydroxylamine. numberanalytics.com While elevated temperatures can increase the reaction rate, they may also lead to the formation of side products. numberanalytics.com The choice of base and reaction conditions is critical for optimizing the yield of the oxime. For instance, in the absence of a base like sodium carbonate, the yield of the corresponding oxime can be significantly lower. asianpubs.org
| Catalyst | Role in Oximation | Common Examples |
| Basic Catalysts | Deprotonate hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine. | Pyridine, Sodium Carbonate, Sodium Acetate asianpubs.orgasianpubs.orgnumberanalytics.com |
| Acid Catalysts | Protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. | Hydrochloric Acid numberanalytics.com |
Advanced and Environmentally Conscious Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis, a field known as green chemistry. ijprajournal.commdpi.com This has led to the exploration of alternative techniques for oxime synthesis that minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. mdpi.com
Ultrasound irradiation has emerged as a powerful tool for accelerating organic reactions. ajol.infoasianpubs.org The application of ultrasound (20–100 kHz) creates acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. ajol.info This collapse generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. ajol.info
In the context of this compound synthesis, ultrasound can be used to expedite the reaction between butanal and hydroxylamine hydrochloride. ajol.infoasianpubs.org A typical procedure involves dissolving the carbonyl compound in a suitable solvent (like water or a water-ethanol mixture), adding hydroxylamine hydrochloride, and then exposing the mixture to ultrasonic irradiation. ajol.info The pH is often adjusted to around 10 with a base such as potassium carbonate to facilitate the reaction. ajol.info This method offers several advantages over traditional heating, including shorter reaction times and often higher yields. ajol.inforesearchgate.net
| Method | Conditions | Advantages |
| Ultrasound-Assisted Synthesis | Carbonyl compound, hydroxylamine hydrochloride, K₂CO₃, water or water-ethanol, sonication (20-100 kHz) for a few minutes. ajol.infoasianpubs.org | Rapid reaction times, high yields, milder conditions compared to traditional refluxing. ajol.inforesearchgate.net |
Solid-state reactions, often carried out by grinding the reactants together in a mortar and pestle, represent a highly efficient and environmentally friendly synthetic approach. asianpubs.orgchemistrydocs.com This solvent-free method, also known as mechanochemistry, can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional solution-phase reactions. asianpubs.orgasianpubs.org
For the synthesis of this compound, this would involve grinding butanal with hydroxylamine hydrochloride and a solid base like anhydrous sodium carbonate at room temperature. asianpubs.org The mechanical force of grinding provides the energy to initiate and drive the reaction. Research on other aldehydes has shown that this method is simple, efficient, and eco-friendly. asianpubs.orgasianpubs.org The catalyst, such as bismuth(III) oxide, can also be used and easily separated from the reaction mixture after completion. nih.gov
Another green approach to oxime synthesis involves the use of natural acids as catalysts in solvent-free conditions. ijprajournal.com This method avoids the use of hazardous mineral acids and organic solvents. Natural acids, which can be extracted from sources like fruits, are biodegradable and environmentally benign. ijprajournal.com
In a typical solvent-free procedure, the aldehyde (like butanal), hydroxylamine hydrochloride, and a natural acid catalyst are mixed together at room temperature. ijprajournal.com The reaction proceeds to give the corresponding oxime in good to excellent yields. ijprajournal.com This approach aligns with the principles of green chemistry by utilizing renewable resources and minimizing waste. ijprajournal.com
Metal-Involving Catalysis in Oxime Synthesis
The synthesis of oximes, including this compound, can be significantly influenced by the presence of metal catalysts. These metals can participate in various ways, from enhancing the reactivity of substrates to enabling entirely new reaction pathways. This section explores two key metal-involved strategies: iron(II)-enhanced nucleophilicity and metal-promoted nitrosation.
Iron(II)-Enhanced Nucleophilicity in Oximation
Iron(II) complexes have been shown to play a crucial role in enhancing the nucleophilicity of oximes in certain reactions. acs.org The iron(II) center is believed to coordinate to the oxygen atom of the oxime. This interaction increases the electron density on the oxime, making it a more potent nucleophile. acs.org
A proposed mechanism for this enhanced reactivity involves the O-coordination of the oxime to the Fe(II) center. acs.org This is followed by the insertion of a carbon-carbon double bond into the newly formed Fe-O bond, ultimately leading to the generation of an ether after the product dissociates from the iron center. acs.org The effectiveness of this catalytic process can be influenced by the steric hindrance of the substituents on the reacting aldehyde, though these substituents may not significantly affect the enantiomeric composition of the final product. acs.org The addition of certain acids has been found to be necessary to improve the yields of these reactions. acs.org
The increased nucleophilicity of the Fe(-II) species is a key factor in facilitating oxidative addition reactions, which are often the rate-limiting step in catalytic cycles. wiley-vch.de This principle is central to various iron-catalyzed cross-coupling reactions. wiley-vch.de
Metal-Promoted Nitrosation Pathways to Oximes
Metal centers can also promote the formation of oximes through nitrosation pathways. acs.org A general mechanism for metal-mediated nitrosation of alkanes or alkenes begins with the formation of an organometallic intermediate. acs.org This intermediate then coordinates with a nitrosating agent. acs.org The nitrosyl ligand can then be attacked by the organic ligand, leading to an N-coordinated nitroso compound, which then tautomerizes to the oxime. acs.org The oxime product is then released, regenerating the metal catalyst. acs.org
The involvement of a metal center in these reactions is advantageous as it can prevent undesirable side reactions, such as the dimerization of the intermediate nitroso compound, by stabilizing reactive radical intermediates. acs.org This leads to higher yields of the desired oxime product. acs.org Various metals, including cobalt(II), have been successfully employed as catalysts in these high-yield syntheses. acs.org
Synthesis of this compound Derivatives and Related Functional Groups
This compound serves as a versatile starting material for the synthesis of a variety of derivatives with different functional groups. These transformations often target the hydroxyl and nitrogen atoms of the oxime group, leading to the formation of ethers and esters, which are valuable synthetic intermediates.
Strategies for O-Alkylation and N-Alkylation of Oximes
Oximes are ambidentate nucleophiles, meaning they can react at either the oxygen or the nitrogen atom. acs.org Historically, the O-alkylation of oximes using alkyl halides has been the preferred reaction, with N-alkylation often occurring as a side reaction. acs.org However, recent advancements in metal-catalyzed reactions have enabled more selective O- and N-alkylation, as well as vinylation and arylation reactions. acs.org
The choice of reaction conditions and catalysts can direct the alkylation towards the desired atom. For instance, palladium catalysts have been used to achieve selective O-allylation of oximes with allylic carbonates, while the use of a palladium(II) catalyst with an allylic acetate under solvent-free conditions can lead to selective N-allylation. acs.org The development of these selective methods has significantly expanded the synthetic utility of oximes. acs.orgsemanticscholar.org
Table 1: Comparison of O-Alkylation and N-Alkylation Strategies for Oximes
| Feature | O-Alkylation | N-Alkylation |
| Primary Product | Oxime ethers acs.org | Nitrones acs.orgniscpr.res.in |
| Typical Reagents | Alkyl halides, allylic carbonates acs.orgacs.org | Allylic acetates acs.org |
| Catalysts | Palladium complexes (e.g., Pd(PPh₃)₄) acs.org | Palladium(II) complexes (e.g., Pd(cod)Cl₂) acs.org |
| Reaction Conditions | Often base-mediated acs.org | Can be achieved under solvent-free conditions acs.org |
| Selectivity | Historically preferred pathway acs.org | Can be favored with specific catalyst systems acs.org |
Formation of Oxime Esters as Synthetic Intermediates
Oxime esters are important synthetic intermediates that can be prepared through the condensation of oximes with carboxylic acids. ijprajournal.com They are valuable precursors for the synthesis of a wide range of nitrogen and oxygen-containing compounds, such as amines, amides, and nitriles. ijprajournal.comingentaconnect.com
The synthesis of oxime esters can be achieved through various methods. One approach involves a two-step procedure: the initial formation of the oxime from an aldehyde or ketone, followed by esterification with a carboxylic acid or its derivative. nih.gov More recently, one-pot multicomponent reactions have been developed, utilizing visible light and a photocatalyst like eosin (B541160) Y to synthesize oxime esters from aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters under mild conditions. nih.gov This method offers advantages such as a broad substrate scope and simple operation. nih.gov
Oxime esters are known to generate iminyl radicals upon single electron reduction, which involves the fragmentation of the N-O bond. nsf.gov This reactivity makes them useful in various radical-mediated transformations. nsf.gov
Development of Oxime Ether Moieties
Oxime ethers represent a significant class of organic compounds with diverse applications. sci-hub.se The oxime ether moiety is a key structural feature in numerous medicinal compounds. nih.gov
Traditionally, oxime ethers are synthesized through the condensation of carbonyl compounds with hydroxylamines, which may require catalysts or additives to facilitate dehydration. sci-hub.se Another established route is the cross-coupling of oximes with arylboronic acids or organic halides, often requiring transition-metal catalysts and high reaction temperatures. sci-hub.se
More sustainable and milder methods for oxime ether synthesis have been developed. For example, a visible-light-promoted O-H functionalization of oximes with diazo esters has been described, which proceeds under catalyst- and additive-free conditions with high yields. sci-hub.se This highlights the ongoing efforts to develop more environmentally friendly synthetic routes to these valuable compounds. The oxime ether moiety is a privileged group in chemistry due to its presence in many biologically active scaffolds. rsc.org
Reaction Mechanisms and Mechanistic Investigations Involving Butanal Oxime
Detailed Mechanistic Pathways of Oxime Formation
The synthesis of butanal oxime from butanal and hydroxylamine (B1172632) is a classic example of imine formation. The reaction is reversible, catalyzed by acid, and proceeds via a two-stage mechanism involving nucleophilic addition followed by dehydration. ncert.nic.in
The formation of this compound begins with the activation of the butanal carbonyl group by a proton catalyst. numberanalytics.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nitrogen atom of hydroxylamine, which acts as a nucleophile. ncert.nic.innih.gov This attack results in the formation of a tetrahedral intermediate, specifically a hemiaminal. nih.gov
The second stage of the mechanism is the acid-catalyzed dehydration of this unstable hemiaminal intermediate. nih.gov A proton transfer to the hydroxyl group of the hemiaminal forms a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final this compound product and regenerates the acid catalyst. nih.govresearchgate.net The equilibrium of the reaction favors the product due to the rapid dehydration of the intermediate. ncert.nic.in
The rate of this compound formation is highly dependent on the pH of the reaction medium, typically exhibiting a bell-shaped profile. nih.gov The reaction is fastest in weakly acidic conditions, generally between pH 4 and 5. nih.gov
At very low pH (typically below 3), the rate of reaction decreases significantly. This is because the nucleophile, hydroxylamine (a weak base), becomes extensively protonated to form the unreactive alkoxyammonium ion. nih.gov This reduces the concentration of the free nucleophile available to attack the carbonyl carbon. nih.gov
Conversely, at neutral or alkaline pH, the reaction rate is also slow. While the concentration of the nucleophilic hydroxylamine is high, there is insufficient acid catalyst to promote the rate-determining step: the dehydration of the tetrahedral intermediate. nih.govresearchgate.net Therefore, an optimal pH strikes a balance between ensuring a sufficient concentration of the free nucleophile and providing adequate acid catalysis for the dehydration step. nih.gov
Table 1: Influence of pH on Oxime Formation Rate This table provides a qualitative summary of the relationship between pH and the reaction rate for typical oxime formations.
| pH Range | Relative Reaction Rate | Predominant Species and Kinetic Factor |
|---|---|---|
| < 3 | Very Slow | Low concentration of free nucleophilic hydroxylamine due to protonation. nih.gov |
| 3 - 6 | Fast (Optimal) | Balance between available nucleophile and acid-catalyzed dehydration of the intermediate. nih.gov |
| > 7 | Slow | Dehydration of the tetrahedral intermediate is slow due to lack of acid catalysis. nih.gov |
Radical Mechanisms in this compound Transformations
This compound can serve as a precursor to iminoxyl radicals, which are versatile intermediates in organic synthesis. nih.govbeilstein-journals.org These radicals undergo unique intramolecular and intermolecular reactions that are not accessible through ionic pathways.
Iminoxyl radicals are generated from the corresponding oximes through a single-electron oxidation process. nih.govbeilstein-journals.org This transformation can be achieved using a wide variety of chemical oxidants or through electrochemical methods. nih.govbeilstein-journals.org These radicals are structurally distinct, featuring an N–O• fragment connected to an organic moiety via a carbon-nitrogen double bond. nih.govbeilstein-journals.org They are generally short-lived intermediates, and their presence is often confirmed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govacs.org
The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, allowing it to react as either an N- or O-centered radical. beilstein-journals.orgd-nb.info This dual reactivity is a key feature of its chemical behavior.
Table 2: Common Oxidizing Systems for Generating Iminoxyl Radicals from Oximes
| Oxidant Class | Examples | Citation |
|---|---|---|
| Transition Metal Compounds | (NH₄)₂Ce(NO₃)₆, Cu(II) salts, Fe(ClO₄)₃, Mn(OAc)₃, Pb(OAc)₄ | nih.govbeilstein-journals.org |
| Metal-Free Oxidants | PhI(OAc)₂, t-BuOOt-Bu, Quinones (with UV irradiation) | nih.govbeilstein-journals.org |
| Peroxide Systems | tert-butylhydroperoxide (t-BuOOH) with Cu(II) catalyst | nih.govrsc.org |
| Electrochemical Methods | Anodic Oxidation | nih.govbeilstein-journals.org |
Once formed, the iminoxyl radical derived from this compound can undergo intramolecular reactions. beilstein-journals.orgd-nb.info A prominent pathway is an initial hydrogen atom abstraction (HAT), followed by cyclization. beilstein-journals.orgd-nb.info In many cases, this involves a 1,5-HAT, where the radical center abstracts a hydrogen atom from a carbon atom five positions away. beilstein-journals.org This process generates a new carbon-centered radical. beilstein-journals.org
This C-centered radical intermediate is then positioned for a rapid intramolecular cyclization. beilstein-journals.org The cyclization typically results in the formation of stable five-membered heterocyclic rings, such as substituted isoxazolines, through the formation of a new C–O bond. beilstein-journals.orgd-nb.info
Iminoxyl radicals are also key intermediates in intermolecular bond-forming reactions, particularly in cross-dehydrogenative couplings (CDC). beilstein-journals.orgsemanticscholar.org In these reactions, the iminoxyl radical, generated from an oxime like this compound, couples with another molecule. nih.govbeilstein-journals.org
Single-Electron Reduction Processes Involving Oxime Sulfonyl Esters
The single-electron reduction of oxime derivatives, particularly oxime esters, is a significant method for generating iminyl radicals. nsf.gov This process can be initiated by various means, including transition metals (such as iron, copper, and nickel), electron-rich organic donors, or photolysis. researchgate.netbeilstein-journals.org In the case of oxime esters, a single electron transfer from a low-valent transition metal can lead to the formation of a radical anion. This intermediate then fragments, breaking the weak N-O bond to produce an iminyl radical and a carboxylate. nsf.govacs.org
While direct studies on this compound sulfonyl esters are not prevalent in the reviewed literature, the general mechanism can be inferred. For instance, iron(II) salts have been shown to facilitate the single-electron reduction of oxime esters, generating an iminyl radical and an iron(III) salt. acs.org This iminyl radical is a key intermediate that can undergo further reactions, such as intramolecular C-C bond formation. acs.org Similarly, copper-catalyzed reactions of oxime esters are proposed to proceed through either an iminyl radical or an imino-Cu(III) intermediate, which may exist in equilibrium. rsc.org These reactive species can then participate in a variety of transformations, including cyclizations and additions. researchgate.netrsc.org The generation of iminyl radicals from oxime esters can also be achieved through photoredox catalysis, offering a milder alternative to traditional methods. nsf.govnih.gov
Rearrangement Reactions
McLafferty Rearrangement of Butanal Radical Cations: Concerted vs. Stepwise Mechanisms
The McLafferty rearrangement is a characteristic fragmentation of radical cations in mass spectrometry. For the butanal radical cation, this rearrangement leads to the formation of ethylene (B1197577) and a vinyl alcohol cation. researchgate.net The mechanism of this reaction has been a subject of theoretical investigation to determine whether it proceeds through a concerted or a stepwise pathway. researchgate.netnih.gov
Theoretical studies using density functional theory (DFT) and ab initio methods have provided detailed insights into this process. researchgate.netnih.govsigmaaldrich.com The stepwise mechanism for the butanal radical cation involves a γ-hydrogen transfer followed by a Cα-Cβ bond cleavage. researchgate.net Calculations have identified three distinct pathways for this stepwise rearrangement, all involving different intermediate complexes. researchgate.net The barrier for the initial hydrogen transfer is relatively low, while the subsequent bond cleavage represents the rate-determining step. researchgate.netnih.gov
Conversely, a concerted transition state has also been located, but it possesses a significantly higher Gibbs barrier height compared to the stepwise pathways. researchgate.netsigmaaldrich.com This suggests that the stepwise mechanism is the more favorable route for the McLafferty rearrangement of the butanal radical cation. researchgate.netdiva-portal.org The nature of the bond cleavages also differs between the two mechanisms; the concerted pathway involves primarily heterolytic cleavage, whereas the stepwise process is characterized by homolytic bond fissions. nih.govsigmaaldrich.com
| Parameter | Stepwise Mechanism | Concerted Mechanism |
| Intermediate Steps | γ-hydrogen transfer followed by Cα-Cβ cleavage | Single transition state |
| Relative Energy Barrier | Lower | Higher |
| Favorable Pathway | Predicted to be more favorable researchgate.netdiva-portal.org | Predicted to be less favorable researchgate.net |
| Nature of Bond Cleavage | Homolytic nih.govsigmaaldrich.com | Heterolytic nih.govsigmaaldrich.com |
Beckmann Rearrangement Pathways of Aldoximes to Nitriles
The Beckmann rearrangement is a classic organic reaction that converts oximes into amides or nitriles, depending on the starting material. masterorganicchemistry.com When an aldoxime, such as this compound, undergoes this rearrangement, the product is a nitrile. masterorganicchemistry.comunacademy.com The reaction is typically catalyzed by acid, which facilitates the transformation by converting the hydroxyl group of the oxime into a good leaving group. masterorganicchemistry.comyoutube.com
The mechanism commences with the protonation of the oxime's oxygen atom by an acid catalyst, forming a better leaving group (water). unacademy.comyoutube.com This is followed by a key step where a group migrates to the nitrogen atom, leading to the departure of the leaving group. masterorganicchemistry.com In the case of aldoximes, it is a hydride shift (the hydrogen atom from the carbonyl carbon) that occurs. masterorganicchemistry.comyoutube.com This migration results in the formation of a nitrilium-like intermediate, which upon deprotonation of the nitrogen, yields the final nitrile product. masterorganicchemistry.comyoutube.com
It is important to note that the rearrangement is stereospecific, with the group anti-periplanar to the leaving group being the one that migrates. illinois.edu While this is more critical for ketoximes in determining the structure of the resulting amide, for aldoximes, the migrating group is always the hydrogen atom attached to the former carbonyl carbon. The reaction can be promoted by a variety of reagents besides strong acids, including tosyl chloride, phosphorus pentachloride, and thionyl chloride. unacademy.comwikipedia.org
Tautomerism and Isomerization Processes of Oximes
Oxime-Nitrone Tautomerism and its Mechanistic Exploration
Oximes can exist in equilibrium with their nitrone tautomers, a phenomenon known as oxime-nitrone tautomerism. researchgate.netrsc.orgrsc.org Although the oxime form is generally more stable, the nitrone tautomer can be more reactive in certain reactions, such as nucleophilic additions and cycloadditions. rsc.orgresearchgate.net
Computational studies, particularly using high-level DFT calculations, have shed light on the mechanism of this isomerization. researchgate.netrsc.orgrsc.org Contrary to the previously accepted thermal 1,2-hydrogen shift mechanism, recent findings suggest that a bimolecular process involving two oxime molecules is more favorable for the isomerization. researchgate.netrsc.orgresearchgate.netcsic.es In this proposed mechanism, one oxime molecule acts as a proton shuttle to facilitate the hydrogen transfer on the other. This pathway has a lower energy barrier compared to the unimolecular thermal shift. researchgate.net
The presence of substituents can influence the tautomeric equilibrium. rsc.org While the population of the nitrone tautomer is generally insignificant, it can be a crucial, albeit transient, intermediate in certain reactions. rsc.orgcsic.es For instance, in some nucleophilic addition reactions of oximes, the pathway involving the less stable but more reactive nitrone tautomer has been shown to be the predominant mechanism. researchgate.netrsc.org
| Isomerization Mechanism | Description | Energetic Favorability |
| Thermal 1,2-H-shift | A unimolecular process involving the direct migration of a hydrogen atom. | Less favorable, high energy barrier. researchgate.netrsc.org |
| Bimolecular Process | An intermolecular process where one oxime molecule facilitates the proton transfer on another. | More favorable, lower energy barrier. researchgate.netrsc.orgresearchgate.net |
Stereoisomerism (Z/E Forms) and Stability
Aldoximes, including this compound, can exist as two geometric isomers, designated as (Z) and (E), due to the restricted rotation around the C=N double bond. mdpi.comsemanticscholar.org The relative stability of these isomers is a key aspect of their chemistry.
Numerous studies have indicated that for most aldoximes, the (Z)-isomer is the more stable configuration. mdpi.comsemanticscholar.org This has been confirmed through experimental techniques such as differential scanning calorimetry, where the less stable (E)-isomer converts to the (Z)-form upon heating. semanticscholar.org However, the (E)-isomer can coexist with the (Z)-isomer, typically as the minor component. semanticscholar.org In the gas phase, for this compound itself, two stable conformers of the (Z)-isomer have been identified through gas electron diffraction and microwave spectroscopy. researchgate.net
Isomerization between the (Z) and (E) forms can be induced by various conditions, including treatment with acidic or basic solutions, or exposure to high temperatures. nih.govgoogle.com Photochemical methods using visible light and a photocatalyst have also been developed as a general route to achieve E-to-Z isomerization. nih.gov The E/Z ratio can be influenced by the solvent and other experimental conditions. For example, in some analytical techniques like gas chromatography, isomerization can occur in the heated components of the instrument. nih.gov
| Isomer | Relative Stability | Interconversion |
| (Z)-Butanal Oxime | Generally the more stable isomer. mdpi.comsemanticscholar.org | Can be formed from the (E)-isomer upon heating or under catalytic conditions. semanticscholar.orgnih.govgoogle.com |
| (E)-Butanal Oxime | Generally the less stable isomer. semanticscholar.org | Can isomerize to the (Z)-form. nih.govgoogle.com |
Degradation Mechanisms
The degradation of this compound can be initiated through various means, including radiation and chemical reactions with acidic species. The pathways of degradation are influenced by the specific conditions of the system.
The stability of this compound under irradiation, particularly with helium ions, is highly dependent on the concentration of nitric acid in the aqueous solution. acs.orgnih.goviaea.org At low nitric acid concentrations (≤0.5 mol L⁻¹), this compound exhibits a degree of protection. acs.orgnih.goviaea.org This is attributed to nitrate (B79036) ions, which are effective scavengers of the radicals produced during the radiolysis of water. acs.orgnih.goviaea.org
However, at higher nitric acid concentrations, the degradation of this compound increases significantly. acs.orgnih.goviaea.org This accelerated degradation is due to the accumulation of nitrous acid (HNO₂) in the medium. acs.orgnih.goviaea.org The mechanism involves an autocatalytic oxidation of this compound by the nitrous acid, which acts as an essential catalyst for the reaction. acs.orgnih.goviaea.orgresearchgate.netrsc.org
In aqueous systems undergoing radiolysis, both hydronium (H₃O⁺) and nitrate (NO₃⁻) ions play a crucial role in the chemical behavior of this compound. researchgate.net The effect of nitrate ions is concentration-dependent; at lower concentrations, they protect this compound by scavenging radicals, while at higher concentrations, they contribute to the formation of nitrous acid, which promotes degradation. acs.orgresearchgate.net
Studies on the alpha radiolysis of nitric acid solutions show that an increase in hydronium ion concentration has a favorable effect on the formation yields of both hydrogen peroxide (H₂O₂) and nitrous acid (HNO₂). researchgate.net The effects of nitrate and hydronium ion concentrations appear to be additive, and their impact on the yields of H₂O₂ and HNO₂ can be described by parametric expressions. researchgate.net
This compound demonstrates notable radical scavenging properties. researchgate.net It acts as an effective scavenger of hydroxyl radicals (OH•), a reactive species formed during water radiolysis, thereby inhibiting the production of hydrogen peroxide. researchgate.netresearchgate.net Furthermore, this compound can react with hydrogen radicals (H•) via an abstraction mechanism, which leads to an enhanced production of hydrogen gas (H₂). researchgate.net
The degradation of this compound results in the formation of several byproducts. During helium ion irradiation of aqueous solutions, gaseous products, primarily hydrogen (H₂) and nitrous oxide (N₂O), have been identified. acs.orgnih.goviaea.org The reaction between this compound and nitrous acid can also yield N₂O and dinitrogen (N₂) as byproducts. rsc.org The primary liquid phase product from the oxidation of this compound is its parent carbonyl compound, butanal. researchgate.net
Table 1: Summary of Degradation Byproducts of this compound
| Condition | Observed Byproducts | Reference |
|---|---|---|
| Helium Ion Radiolysis in Aqueous Solution | Hydrogen (H₂), Nitrous Oxide (N₂O), Butanal, Hydrogen Peroxide (inhibited) | researchgate.net, acs.org, nih.gov, iaea.org |
| Reaction with Nitrous Acid (HNO₂) | Nitrous Oxide (N₂O), Dinitrogen (N₂) | rsc.org |
Metal-Ion Reduction Kinetics Involving this compound
This compound has been identified as a potent reducing agent for certain metal ions, particularly actinides in higher oxidation states. This property is significant in processes such as nuclear fuel reprocessing. rsc.orgresearchgate.net
4NpO₂²⁺ + 2C₃H₇CHNOH + H₂O → 4NpO₂⁺ + 2C₃H₇CHO + N₂O + 4H⁺ researchgate.net
This reaction highlights the conversion of the oxime to its corresponding aldehyde (butanal) and the formation of nitrous oxide. researchgate.net Research indicates that the reduction of Np(VI) by this compound is a first-order reaction. rsc.org
The kinetics of the reduction of Np(VI) by this compound have been investigated spectrophotometrically in different chemical environments. rsc.org The rate of reaction is influenced by factors such as the solvent system, acid concentration, and temperature. researchgate.netrsc.org
In an aqueous nitric acid solution with an ionic strength (µ) of 2 and at a temperature of 25°C, the reaction rate is described by the equation: -d[Np(VI)]/dt = k[Np(VI)][C₃H₇CHNOH]/[H⁺] The rate constant, k, under these conditions was determined to be 230 ± 15 min⁻¹, with an activation energy (Ea) of 69.4 ± 12.4 kJ mol⁻¹. researchgate.netrsc.org
The reduction kinetics were also studied in an organic medium consisting of undiluted tributyl phosphate (B84403) (TBP) with nitric acid concentrations ranging from 0.01 to 0.27 M. rsc.org In this system, the kinetic equation at 25°C is: -d[Np(VI)]/dt = k[Np(VI)][C₃H₇CHNOH][H₂O]²/[HNO₃]⁰.⁵ The rate constant, k, was found to be 0.058 ± 0.007 L².⁵ mol⁻².⁵ min⁻¹, and the activation energy was 79 ± 9 kJ mol⁻¹. rsc.org
Table 2: Kinetic Parameters for the Reduction of Np(VI) by this compound
| Medium | Temperature | Rate Equation | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|---|
| Aqueous HNO₃ (µ = 2) | 25°C | k[Np(VI)][C₃H₇CHNOH]/[H⁺] | 230 ± 15 min⁻¹ | 69.4 ± 12.4 kJ mol⁻¹ | researchgate.net, rsc.org |
| Undiluted TBP / HNO₃ (0.01-0.27 M) | 25°C | k[Np(VI)][C₃H₇CHNOH][H₂O]²/[HNO₃]⁰.⁵ | 0.058 ± 0.007 L².⁵ mol⁻².⁵ min⁻¹ | 79 ± 9 kJ mol⁻¹ | rsc.org |
Catalytic Transformations Facilitated by Butanal Oxime and Its Derivatives
Hydrogenation and Reductive Amination
The conversion of oximes to amines via hydrogenation is a cornerstone of synthetic chemistry. Recent advancements have focused on developing highly selective and active catalyst systems to produce primary amines, which are crucial building blocks for pharmaceuticals, polymers, and agrochemicals.
Selective Hydrogenation of Aldoximes to Primary Amines using Ruthenium Catalysts
The efficient and selective synthesis of primary aliphatic amines from aldoximes represents a significant challenge in industrial chemistry. A notable breakthrough involves the use of a homogeneous ruthenium-triphos catalyst system for the reduction of aldoximes. rsc.orgrsc.org This protocol has demonstrated high efficacy, achieving yields of up to 90% for the desired primary amines from various aldoximes. rsc.orgrsc.org The reaction proceeds rapidly, with complete conversion often achieved within minutes, showcasing the catalyst's high activity. rsc.orgrsc.org This method is particularly advantageous as it avoids the need for a large excess of an amine source, a common requirement in other amination protocols. rsc.org
Examination of Catalyst Activity and Selectivity
The ruthenium/triphos catalyst system exhibits remarkable activity, with rates exceeding 7500 h⁻¹. rsc.orgrsc.org A key feature of this catalytic system is its high chemoselectivity. It selectively hydrogenates the oxime functional group while tolerating other reducible moieties that may be present in the substrate, such as carbon-carbon double bonds, aromatic rings, and ester groups. rsc.org This selectivity is crucial for the synthesis of bifunctional molecules, such as polymer precursors, without the need for protecting groups. rsc.org
Different catalysts, however, can yield different products. While nickel catalysts tend to show high selectivity towards primary amines, they often exhibit moderate activity. researchgate.net In contrast, noble metal catalysts, including ruthenium, demonstrate high activity but can sometimes favor the formation of secondary amines depending on the reaction conditions. researchgate.net
Catalyst Performance in Aldoxime Hydrogenation
| Catalyst System | Product Selectivity | Activity | Key Features |
|---|---|---|---|
| Ruthenium/triphos | High for Primary Amines (up to 90%) rsc.orgrsc.org | Very High (>7500 h⁻¹) rsc.orgrsc.org | Tolerates double bonds, esters, and aromatic groups. rsc.org |
| Nickel-based (e.g., Ni/SiO₂) | High for Primary Amines researchgate.netencyclopedia.pub | Moderate researchgate.net | Selectivity increases with sterically demanding substituents. encyclopedia.pubmdpi.com |
| Palladium-based | Excellent for certain substrates (e.g., benzylamine derivatives, 99% yield) rsc.org | High | Can be used in acidic media to enhance primary amine selectivity. encyclopedia.pubmdpi.com |
Inhibition of Side Reactions during Hydrogenation
The hydrogenation of aldoximes is not a simple conversion and can proceed through a complex reaction network, leading to the formation of undesirable byproducts. researchgate.net The primary side products are secondary amines and nitriles. mdpi.com
The formation of secondary amines is a significant issue, arising from the reaction between the newly formed primary amine and an intermediate imine. rsc.org To achieve high selectivity for the primary amine, the intermediate imine must be hydrogenated rapidly before it can react with the product. rsc.org Another potential pathway involves the dehydration of the aldoxime to form a nitrile, which is then hydrogenated to the primary amine. rsc.orgmdpi.com Controlling these competing pathways is essential for selective synthesis. The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction toward the desired primary amine product and away from secondary amines and other intermediates. researchgate.net
Oxidative Transformations
Beyond reduction, butanal oxime and its derivatives can undergo various oxidative transformations, leading to the formation of diverse molecular architectures, including heterocyclic compounds, or the regeneration of the parent carbonyl compound.
Copper-Catalyzed Oxidative Cyclization Reactions
Copper catalysts have proven effective in mediating oxidative cyclization reactions involving oxime derivatives. These reactions are valuable for constructing complex nitrogen-containing heterocyclic structures. For instance, copper-catalyzed Heck-like cyclizations of oxime esters have been developed as an alternative to more expensive palladium-based systems. rsc.org Mechanistic studies suggest these reactions can proceed through an iminyl radical intermediate. rsc.org
Another example is the copper-mediated [3 + 2] oxidative cyclization between oxime acetates and sodium thiocyanate, which provides a direct route to 2-aminothiazoles in good to excellent yields. rsc.org Copper(I) catalysts have also been employed in the aerobic oxidative coupling of ketoxime acetates with pyridines to synthesize valuable imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org Furthermore, copper catalysis facilitates the oxidative oxyamination and diamination of unsaturated ketoximes, yielding nitrogen-containing dihydroisoxazoles and cyclic nitrones. acs.org
Examples of Copper-Catalyzed Oxidative Cyclizations of Oximes
| Reaction Type | Reactants | Product Class | Catalyst Example |
|---|---|---|---|
| Heck-like Cyclization rsc.org | Oxime Esters | Nitrogen Heterocycles with new Alkenes | Copper Catalyst |
| [3 + 2] Oxidative Cyclization rsc.org | Oxime Acetate (B1210297), Sodium Thiocyanate | 2-Aminothiazoles | Copper Catalyst |
| Aerobic Oxidative Coupling organic-chemistry.org | Ketoxime Acetates, Pyridines | Imidazo[1,2-a]pyridines | Copper(I) Iodide (CuI) |
| Oxidative Oxyamination/Diamination acs.org | Unsaturated Ketoximes, Amines | Dihydroisoxazoles, Cyclic Nitrones | Copper Catalyst |
Oxidative Deoximation Processes
Oxidative deoximation is the process of converting an oxime back into its corresponding aldehyde or ketone. This reaction is crucial for using oximes as protective groups for carbonyl functionalities. asianpubs.org Various methods have been developed to achieve this transformation under mild and selective conditions.
One approach utilizes N-iodosuccinimide under microwave irradiation, which effectively converts aldoximes to aldehydes without over-oxidation to carboxylic acids. asianpubs.org This method is chemoselective, leaving other functional groups like alcohols and carbon-carbon double bonds unaffected. asianpubs.org Electrochemical protocols have also been developed, offering a clean and environmentally friendly approach that avoids the use of chemical oxidants. organic-chemistry.org In this process, water serves as the oxygen source for the regenerated carbonyl group. organic-chemistry.org Additionally, organoselenium compounds can catalyze the oxidative deoximation of oximes using hydrogen peroxide as a green oxidant. researchgate.net These modern methods represent significant improvements over traditional procedures that often require harsh reagents, leading to low yields and purification difficulties. researchgate.net
TEMPO-Mediated Oxidative Cyclization with C-H Bond Cleavage
The stable nitroxyl radical, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), is a versatile mediator for the oxidation of various organic functional groups, including oximes. In the context of oximes with accessible aliphatic C-H bonds, TEMPO can facilitate oxidative cyclization reactions. This process is particularly useful for the synthesis of heterocyclic compounds such as isoxazoles and pyrazoles from the corresponding oximes and hydrazones. nih.govrsc.org
The mechanism of TEMPO-mediated oxidation typically involves the initial oxidation of TEMPO to the highly reactive oxoammonium cation. This cation then acts as the primary oxidant. In the case of an oxime, the oxoammonium species can abstract a hydrogen atom from an aliphatic C-H bond, initiating a radical cascade that leads to cyclization. The specific pathway and resulting product are dependent on the structure of the oxime substrate. While specific studies on this compound in this context are not prevalent, the general reactivity of aliphatic oximes suggests potential for such transformations.
Cross-Coupling and Functionalization Reactions
Cross-coupling and functionalization reactions of oxime derivatives are powerful tools for the construction of complex molecular architectures. These reactions often proceed via radical intermediates generated from the cleavage of the N-O bond in the oxime moiety.
Ring-Opening Cross-Coupling of Cyclobutanone Oxime Derivatives
A notable example of cross-coupling reactions in oxime chemistry is the ring-opening cross-coupling of cyclobutanone oxime derivatives. Although this reaction does not directly involve this compound, it illustrates a significant strategy for generating valuable functionalized nitriles. In these reactions, the strained cyclobutane ring facilitates a C-C bond cleavage upon the formation of an iminyl radical at the oxime nitrogen. rsc.orgbeilstein-journals.org This ring-opening event generates a distal cyano-substituted alkyl radical, which can then participate in various coupling reactions. beilstein-journals.org
For instance, a sulfuryl fluoride (SO2F2)-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes has been developed to construct δ-olefin-containing aliphatic nitriles. rsc.org The proposed mechanism involves the in situ formation of an oxime sulfonyl ester, which then undergoes single-electron reduction to an iminyl radical. Subsequent β-scission of the cyclobutane ring releases the ring strain and forms a carbon-centered radical that couples with an alkene. rsc.org
Borylation of Oxime Esters for C(sp3)-B Bond Construction
The formation of carbon-boron (C-B) bonds is of significant interest in synthetic chemistry due to the versatility of organoboron compounds as synthetic intermediates. The borylation of oxime esters has emerged as a method for constructing C(sp3)-B bonds. These reactions often utilize a copper catalyst and a diboron reagent.
In a typical reaction, a copper catalyst facilitates the borylative cyclization of unsaturated oxime esters. For example, γ,δ-unsaturated aromatic oxime esters can undergo an efficient copper-catalyzed aminoborylation with bis(pinacolato)diboron to yield α-(borylmethyl)pyrrolidine derivatives. semanticscholar.org While this specific example involves an intramolecular cyclization, the underlying principle of activating the oxime ester for C-B bond formation is broadly applicable. A transition-metal-free approach for the C-C bond cleavage and borylation of cycloketone oxime esters has also been described, where a diboron reagent serves as both the boron source and an activator. researchgate.netnih.gov
Micellar Catalysis and Interfacial Mechanisms in Oxime Chemistry
Micellar catalysis has gained prominence as a green and sustainable approach to conducting organic reactions in aqueous media. rsc.org Micelles, which are aggregates of surfactant molecules, create hydrophobic microenvironments within the bulk aqueous phase. These nanoreactors can solubilize nonpolar reactants and catalysts, leading to a significant acceleration of reaction rates. rsc.org
The catalytic effect of micelles stems from several factors, including the high local concentration of reactants within the micellar core and the unique properties of the micelle-water interface. The interface can stabilize transition states and influence reaction pathways. In the context of oxime chemistry, micellar catalysis can be applied to both the synthesis of oximes from aldehydes and ketones and their subsequent functionalization reactions. The hydrophobic tails of the surfactant molecules form the core of the micelle, providing a suitable environment for organic substrates, while the hydrophilic head groups interact with the aqueous phase. This compartmentalization is key to the catalytic activity.
Mechanochemical Catalysis for Aldehyde-Oxime Conversions
Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. The conversion of aldehydes to oximes is a reaction that is well-suited to mechanochemical conditions.
A robust and environmentally friendly mechanochemical method for the synthesis of oximes from a wide range of aromatic and aliphatic aldehydes has been developed. This process typically involves the grinding of the aldehyde with hydroxylamine (B1172632) hydrochloride and a solid base, such as sodium hydroxide. The reaction proceeds rapidly and often in quantitative yield without the need for a solvent. This method is applicable to the synthesis of this compound from butanal.
Below is a table summarizing the results for the mechanochemical synthesis of various oximes from their corresponding aldehydes, illustrating the general applicability of this method.
| Aldehyde | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Benzaldehyde oxime | 5 | 98 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde oxime | 5 | 99 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde oxime | 2 | 99 |
| Butanal | This compound | 5 | 95 |
| Cinnamaldehyde | Cinnamaldehyde oxime | 10 | 96 |
This data is representative of typical results for the mechanochemical synthesis of oximes and is compiled for illustrative purposes.
Theoretical and Computational Studies of Butanal Oxime Systems
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For butanal oxime, these investigations focus on its electron distribution, orbital energies, and the nature of its chemical bonds, which collectively govern its reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules like oximes due to its balance of computational cost and accuracy. biointerfaceresearch.comworldscientific.com Studies on various oxime derivatives provide a framework for understanding the electronic structure of this compound.
DFT calculations are used to optimize the molecular geometry and to compute key electronic descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. biointerfaceresearch.com For oxime ether derivatives, these calculations have been performed using functionals like PBE1PBE with the 6-31+G* basis set to understand charge-transfer possibilities within the molecules. biointerfaceresearch.com
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers insights into charge delocalization and hyperconjugative interactions, which contribute to molecular stability. biointerfaceresearch.comrsc.org For this compound, such analyses would reveal the delocalization of electron density between the C=N bond, the oxygen lone pairs, and the adjacent alkyl group. Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites susceptible to electrophilic and nucleophilic attack. mdpi.com
While comprehensive DFT studies focusing solely on the electronic structure of this compound are not extensively detailed in the literature, the principles are well-established from research on related oxime compounds, including pyridine (B92270) oximes and quinoxaline-containing oxime ethers. biointerfaceresearch.commdpi.com These studies consistently use DFT to probe structural, electronic, and spectroscopic properties. imist.ma
Ab initio (from first principles) molecular orbital methods are critical for mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways, intermediates, and transition states. The Beckmann rearrangement, a classic reaction of oximes, has been a subject of such theoretical scrutiny, with formaldehyde (B43269) oxime often serving as a model system. psu.eduacs.org
Ab initio studies, using methods like Møller-Plesset perturbation theory (MP2, MP4) and Quadratic Configuration Interaction (QCISD(T)) with various basis sets (e.g., 6-31G(d,p) to 6-311++G(2df,2p)), have elucidated the mechanism of the Beckmann rearrangement in the gas phase. acs.orgkuleuven.be These calculations show that the reaction typically begins with protonation of the oxime. acs.orgresearchtrends.net The N-protonated oxime is found to be significantly more stable than the O-protonated isomer. The rate-determining step in the gas phase is the 1,2-hydrogen shift that converts the N-protonated species to the O-protonated intermediate, which then readily rearranges. acs.orgkuleuven.be
The choice of ab initio method can sometimes influence the predicted pathway; for instance, semi-empirical methods might predict different pathways (concerted vs. stepwise) compared to higher-level ab initio calculations for the Beckmann rearrangement of formaldoxime. psu.edu Investigations into cyclic oximes using ab initio methods have also revealed alternative pathways, such as hydride migration competing with the traditional alkyl group shift, depending on the ring size. rsc.orgrsc.org These findings highlight the power of ab initio calculations in uncovering complex mechanistic details that would be difficult to discern experimentally.
Reaction Energetics and Transition State Analysis
The study of reaction energetics involves quantifying the energy changes that occur during a chemical transformation. This includes calculating the heights of energy barriers (activation energies) and the energies of transition states, which are crucial for predicting reaction rates and feasibility.
The Gibbs free energy of activation (ΔG‡), or Gibbs barrier height, represents the energy barrier that must be overcome for a reaction to proceed. For the Beckmann rearrangement of oximes, this barrier has been a key focus of computational studies.
Using formaldehyde oxime as a model, ab initio calculations have determined the energy barrier for the rate-determining step. In the gas phase, the 1,2-hydrogen shift from the N-protonated to the O-protonated form has a calculated energy barrier of approximately 225 kJ·mol⁻¹ (at the MP4/6-311++G(d,p) + ZPE level). kuleuven.be The subsequent migration-elimination step has a much lower barrier of around 44 kJ·mol⁻¹. kuleuven.be
Computational studies also show that solvent plays a crucial role in lowering this barrier. While bulk solvent effects, modeled using a polarizable continuum model (PCM), have only a marginal impact, specific solvent molecule participation can dramatically reduce the activation energy. acs.orgresearchtrends.netkuleuven.be For instance, the involvement of a single formic acid molecule (as a model for the Beckmann solution) was calculated to reduce the barrier for the 1,2-H-shift by about 50%. acs.org Similarly, a sulfuric acid molecule acting as a catalyst was found to decrease the barrier by 115 kJ·mol⁻¹ compared to the gas-phase value. kuleuven.bekuleuven.be Although these calculations were not performed on this compound itself, the presence of the propyl group is expected to have only a minor effect on the barrier for the rate-controlling step compared to the significant influence of the solvent or catalyst. researchtrends.net
| System | Reaction Step | Computational Level | Calculated Barrier (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| Protonated Formaldehyde Oxime (Gas Phase) | 1,2-H-Shift (N- to O-protonated) | MP4/6-311++G(d,p) + ZPE | 225 | kuleuven.be |
| O-Protonated Formaldehyde Oxime (Gas Phase) | Migration-Elimination | MP4/6-311++G(d,p) + ZPE | 44 | kuleuven.be |
| Protonated Formaldehyde Oxime with H₂SO₄ | 1,2-H-Shift | MP2/6-311G(d,p)//HF/6-31G(d) | ~110 (Reduction of ~115 from gas phase) | kuleuven.bekuleuven.be |
This compound has been studied as a reducing agent, particularly for actinide ions in the context of nuclear fuel reprocessing (PUREX process). rsc.org Experimental kinetics studies, supported by theoretical considerations, have determined the activation energies for these reduction reactions.
The reduction of Neptunium(VI) to Neptunium(V) by this compound has been investigated under various conditions. The activation energy (Ea) for this process was found to be dependent on the solvent system and acid concentration. rsc.org These experimentally determined energy barriers provide critical data for process optimization and for validating theoretical models of the reaction mechanism.
| Reaction | Conditions | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Reduction of Np(VI) by this compound | 1 M HNO₃ (µ = 2) | 69.4 ± 12.4 kJ·mol⁻¹ | rsc.org |
| Reduction of Np(VI) by this compound | Undiluted TBP with HNO₃ | 79 ± 9 kJ·mol⁻¹ | rsc.org |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its behavior at interfaces.
While MD is a powerful tool, specific molecular dynamics studies focusing on this compound are not widely reported in the surveyed literature. However, the application of MD simulations to related systems demonstrates its potential. For example, MD simulations have been used to investigate the adsorption of pyridine oximes on iron surfaces mdpi.com and to understand the structural flexibility of complex enzymes. tesisenred.net In the context of nuclear chemistry, the use of ab initio molecular dynamics (AIMD) has been proposed as a future direction to investigate the reduction of Np(VI) by reagents including oximes, as it can account for the effects of temperature and solvent on reaction mechanisms. rsc.orgresearchgate.net Such studies on this compound would offer a deeper understanding of its dynamic behavior in solution and during chemical reactions.
Computational Predictions of Tautomeric Equilibria and Isomerization Pathways
This compound exists as a mixture of E and Z isomers, and computational studies have been employed to understand the energetics of their interconversion. While specific computational data on the tautomeric equilibria of this compound is not extensively detailed in the provided results, it is known that alkyl-substituted aldoximes, like this compound, form as a mixture of E/Z isomers in approximately a 1:1 ratio during oximation reactions. d-nb.info Theoretical calculations often reveal a slight energy difference between the isomers, influencing their relative populations at equilibrium.
The isomerization pathways between the E and Z forms of oximes are a key area of computational research. These studies typically involve mapping the potential energy surface to identify the transition state connecting the two isomers. The energy barrier of this transition state determines the rate of isomerization. For this compound, it is reported that a mixture of isomers is formed, suggesting a relatively low energy barrier for interconversion under certain conditions. googleapis.com
Table 1: Isomer Information for this compound
| Isomer | Typical Ratio in Synthesis | Key Feature |
|---|---|---|
| E-butanal oxime | ~1 | One of two geometric isomers. |
| Z-butanal oxime | ~1 | The other geometric isomer. |
Data derived from synthesis observations indicating a nearly 1:1 mixture of E/Z isomers. d-nb.info
Electronic Structure and Potential Energy Surfaces of Metal-Oxime Interactions
The interaction of this compound with metal ions is a critical aspect of its coordination chemistry. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of the resulting metal-oxime complexes. nih.govresearchgate.net These calculations help in understanding the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov
For instance, in the context of metal-catalyzed reactions or the use of oximes in metal extraction, understanding the electronic structure provides insight into the stability and reactivity of the complexes. researchgate.net The coordination of an oxime to a metal ion involves the nitrogen and often the oxygen atom, leading to the formation of chelate rings. mdpi.com Computational models can predict the preferred coordination modes and the geometry of the resulting complexes. nih.govresearchgate.net
Potential energy surfaces (PES) are calculated to map the energy of the system as a function of the geometric coordinates of the interacting species. rsc.orgresearchgate.net In the context of metal-butanal oxime interactions, the PES can elucidate the reaction pathways for complex formation or for reactions where the oxime is a reactant in the presence of a metal catalyst. rsc.orgresearchgate.net These surfaces reveal the most energetically favorable pathways, including the identification of transition states and reaction intermediates. researchgate.net
Table 2: Computational Approaches for Metal-Oxime Interactions
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Bond lengths, bond angles, HOMO-LUMO gap, charge distribution. nih.govresearchgate.net |
| Potential Energy Surface (PES) Scanning | Mapping reaction pathways | Transition state energies, reaction mechanisms, kinetic and thermodynamic favorability. rsc.orgresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzing bonding interactions | Nature of metal-ligand bonds, charge transfer. researchgate.net |
Advanced Analytical Techniques in Butanal Oxime Research
Chromatographic Methods for Quantification and Product Analysis
Chromatographic techniques are fundamental in butanal oxime research for separating complex mixtures and quantifying the concentration of reactants and products over time. Gas and liquid chromatography, coupled with sensitive detectors, provide the backbone for kinetic studies and product profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Consumption and Product Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for monitoring the progress of reactions involving this compound. nih.gov By tracking the decrease in the chromatographic peak corresponding to this compound and the concurrent emergence of new peaks, researchers can quantify consumption rates and identify reaction products. cdc.gov The mass spectrometer provides crucial structural information for identifying unknown products based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com
In a typical analysis, aliquots are taken from a reaction mixture at various time points. These samples are then injected into the GC-MS. The this compound peak area is normalized to an internal standard and plotted against time to determine reaction kinetics. Concurrently, the mass spectra of new peaks are analyzed to elucidate the structures of both volatile and semi-volatile products. For certain non-volatile products, derivatization into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers, may be required prior to GC-MS analysis. researchgate.netresearchgate.net Aliphatic aldoximes often show two distinct chromatographic peaks due to the presence of syn and anti isomers, a feature that can be resolved and analyzed by GC. cdc.gov
| Time (minutes) | This compound Peak Area (Normalized) | Product A Peak Area (Normalized) | Product B Peak Area (Normalized) |
|---|---|---|---|
| 0 | 1.000 | 0.000 | 0.000 |
| 10 | 0.752 | 0.124 | 0.051 |
| 20 | 0.515 | 0.241 | 0.103 |
| 30 | 0.299 | 0.350 | 0.148 |
| 60 | 0.089 | 0.488 | 0.201 |
Micro-Gas Chromatography for Gaseous Products
When reactions involving this compound are expected to produce gaseous products (e.g., through thermal decomposition), micro-gas chromatography (micro-GC) is an ideal analytical tool. azom.com This technique allows for the rapid, near-real-time analysis of permanent gases and light hydrocarbons. azom.com A micro-GC is a miniaturized instrument with short columns that can provide a full chromatogram in just a few minutes, making it suitable for monitoring the evolution of gaseous species directly from the headspace of a reactor. azom.com Potential gaseous products from this compound decomposition could include nitrogen (N₂), carbon monoxide (CO), methane (B114726) (CH₄), and other small hydrocarbons. Each micro-GC module typically contains a column and a thermal conductivity detector (TCD) optimized for separating and detecting specific gases. azom.com
| Parameter | Value/Description |
|---|---|
| Instrument | Multi-channel Micro-GC |
| Channel 1 Column | Molecular Sieve 5A (for N₂, O₂, CH₄, CO) |
| Channel 2 Column | Plot U (for CO₂, C₂H₄, C₂H₆) |
| Detector | Thermal Conductivity Detector (TCD) |
| Carrier Gas | Helium or Argon |
| Analysis Time | 2-3 minutes |
High-Performance Liquid Chromatography (HPLC) in Oxime Analysis
High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for analyzing thermally labile or non-volatile compounds without the need for derivatization. nih.gov For the quantification of this compound and its polar reaction products, a reversed-phase HPLC method is typically employed. nih.govnih.gov In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the C=N bond of the oxime functional group exhibits UV absorbance. nih.gov By developing a calibration curve with standards of known concentration, the concentration of this compound in unknown samples can be accurately determined.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic; 60:40 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis at 210 nm |
| Column Temperature | 25 °C |
Spectroscopic Characterization of Oxime Species and Radicals
Spectroscopic methods are essential for elucidating the structure of molecules and identifying transient species like radicals. In the context of this compound research, electron paramagnetic resonance and infrared spectroscopy are particularly crucial for identifying and characterizing the iminoxyl radical intermediate.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iminoxyl Radical Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive technique for the detection and identification of radical species such as the iminoxyl radical derived from this compound. nih.govresearchgate.net This method is highly specific to species with unpaired electrons. Iminoxyl radicals exhibit a characteristic EPR spectrum dominated by a large hyperfine coupling constant between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1). nih.govlibretexts.org This interaction splits the EPR signal into three main lines. The magnitude of this splitting, known as the hyperfine coupling constant (aᴺ), is typically in the range of 28–33 Gauss (G) for iminoxyl radicals. nih.gov This large value is a distinctive feature that allows for their unambiguous identification and differentiation from other nitrogen-centered radicals. nih.gov
| Parameter | Typical Value Range | Significance |
|---|---|---|
| g-value | ~2.005 - 2.006 | Indicates the radical's electronic environment. |
| Nitrogen Hyperfine Coupling (aᴺ) | 28 - 33 G | Characteristic large splitting that confirms the iminoxyl radical identity. nih.gov |
| Proton Hyperfine Couplings (aᴴ) | Variable (typically smaller) | Provides information on the proximity of protons to the radical center. |
Infrared (IR) Spectroscopy for Structural Features of Oxime Radicals
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. When this compound is converted to its corresponding iminoxyl radical, distinct changes in the IR spectrum can be observed. The most significant change is the disappearance of the broad O-H stretching vibration, typically found in the parent oxime. Concurrently, a new, intense absorption band appears which corresponds to the stretching vibration of the C=N-O• fragment. beilstein-journals.orgresearchgate.net This shift in vibrational frequency provides clear evidence for the formation of the radical species.
| Functional Group | This compound Wavenumber (cm⁻¹) | Butanal Iminoxyl Radical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | ~3400 - 3100 (broad) | Absent |
| C-H stretch (alkyl) | ~2960 - 2870 | ~2960 - 2870 |
| C=N stretch | ~1650 | - |
| C=N-O• stretch | - | ~1550 - 1595 (strong) |
Colorimetric Methods for Aqueous Solution Analysis
Colorimetric analysis is a technique used to determine the concentration of a chemical compound in a solution by reacting it with a color reagent to produce a colored product. wikipedia.org The intensity of the resulting color, which is measured using a colorimeter or spectrophotometer, is proportional to the concentration of the analyte. researchgate.net This method is widely applicable for both organic and inorganic compounds in various fields, including industrial water analysis. wikipedia.org
For the analysis of oximes in aqueous solutions, a common approach involves derivatization. A German patent describes a method where an oxime sample is reacted with an aromatic hydrazine, such as 2,4-dinitrophenylhydrazine, often in the presence of an acid. google.com This reaction produces a colored product that can be evaluated spectroscopically. google.com While this reaction may not always be quantitative, it can still provide analytically useful results for determining oximes in low concentration ranges. google.com
Enzymatic methods can also be employed in colorimetric analysis to enhance specificity. wikipedia.org Although not specific to this compound, these methods use an enzyme to catalyze a reaction involving the target analyte, which then participates in a color-producing reaction. wikipedia.org The specificity of the enzyme ensures that only the compound of interest is measured.
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures. ajrconline.org They are essential for impurity profiling in pharmaceuticals, allowing for the separation, identification, and quantification of trace-level impurities. ijsdr.orgijfmr.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for identifying metabolites and impurities. researchgate.net GC is well-suited for volatile compounds like this compound. A method for determining various ketoximes in workplace air utilizes GC with a nitrogen-selective detector (NSD) after adsorbing the analytes onto a Chromosorb tube and desorbing with methanol. baua.de Coupling GC to a mass spectrometer allows for the definitive identification of separated components based on their mass spectra.
LC-MS/MS is the method of choice for a wide range of small-molecule metabolites and impurities that may not be sufficiently volatile or stable for GC analysis. ijsdr.orgresearchgate.net The initial separation by liquid chromatography is followed by detection using tandem mass spectrometry, which provides high selectivity and sensitivity. This technique is crucial for identifying unknown impurities by providing both molecular weight and structural information through fragmentation patterns. ijsdr.org
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. measurlabs.comazolifesciences.com This capability allows for the determination of the elemental composition of a molecule from its exact molecular mass, which is critical for identifying unknown compounds and confirming the identity of known ones. measurlabs.comresearchgate.net
For this compound (C₄H₉NO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. azolifesciences.com This high resolving power is achieved using mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). researchgate.net In addition to accurate mass measurement of the parent ion, HRMS instruments are used to analyze the fragmentation patterns of molecules. researchgate.net By precisely measuring the masses of the fragment ions, analysts can deduce the structure of the original molecule and propose fragmentation pathways, which provides a deeper understanding of the compound's chemical structure and stability.
Development and Validation of Analytical Methodologies Specific to Oximes
The development and validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose, providing accurate, reliable, and reproducible data. labmanager.comemerypharma.com This process is governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.org
For oximes, method development involves selecting the appropriate technique (e.g., GC, HPLC), optimizing separation conditions (e.g., column, mobile phase, temperature), and choosing a suitable detector. emerypharma.comijpbs.com For this compound, a GC method would be a logical starting point due to its likely volatility. baua.de
Once a method is developed, it must be validated. labmanager.com Validation involves evaluating several key parameters to demonstrate the method's performance: emerypharma.comsysrevpharm.org
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A validated analytical method for this compound ensures the quality and consistency of any analysis, whether for reaction monitoring, purity assessment, or stability testing.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Butanal |
| Butyraldehyde oxime |
| 4-nitrobenzaldehyde |
| Hydroxylamine (B1172632) |
| 2,4-dinitrophenylhydrazine |
| Acetone |
| Acetaldehyde |
| Benzaldehyde |
Environmental Fate and Degradation Pathways of Butanal Oxime: Academic Perspectives
Radiolytic Degradation in Aqueous and Acidic Environments
The study of butanal oxime's behavior under irradiation is crucial, particularly in contexts such as nuclear fuel reprocessing where it has been considered a potential substitute for the carcinogenic and mutagenic compound, hydrazinium (B103819) nitrate (B79036). researchgate.net Research has focused on its degradation in aqueous and nitric acid solutions when exposed to various forms of radiation.
Influence of Radiation Type and Dose
The degradation of this compound is significantly influenced by the type and dose of radiation. Studies have utilized helium ion (α-particle) beams and gamma radiation to investigate these effects. iaea.orgresearchgate.netdoi.org
The consumption yield of this compound increases with the absorbed dose of radiation. iaea.org However, the degradation is not always a simple function of the dose and can be affected by other factors such as the concentration of other chemical species in the solution. researchgate.netacs.org For instance, the presence of nitric acid can have a dual role. At low concentrations (≤0.5 mol L⁻¹), nitrate ions can protect this compound by scavenging the radicals produced from the radiolysis of water. researchgate.netacs.orgnih.gov Conversely, at higher nitric acid concentrations, the accumulation of nitrous acid leads to an accelerated degradation of this compound through an autocatalytic oxidation mechanism. researchgate.netacs.orgnih.gov
The dose rate, or the speed at which the radiation dose is delivered, is another critical parameter. While studies on this compound specifically are limited, research on other organic molecules shows that ultrahigh dose rates can lead to a decrease in radiation-induced damage compared to conventional dose rates, a phenomenon attributed to differences in physicochemical and chemical processes at these high rates. nih.gov
Identification of Radiolytic Products and Reaction Pathways
The radiolysis of aqueous this compound solutions leads to the formation of a variety of products, providing insights into the degradation pathways. The primary process in aqueous solutions is the radiolysis of water, which generates highly reactive species such as hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). researchgate.netacs.org
Gaseous Products: The main gaseous products identified are hydrogen (H₂) and nitrous oxide (N₂O). researchgate.netacs.orgnih.gov The production of H₂ is enhanced in the presence of this compound, suggesting that this compound can react with H• radicals through an abstraction mechanism. researchgate.net
Liquid Phase Products: In the liquid phase, hydrogen peroxide (H₂O₂) and nitrous acid (HNO₂) have been quantified using colorimetric methods. researchgate.netacs.orgnih.gov The yield of H₂O₂ is inhibited in the presence of this compound. researchgate.net Other identified, but not always quantified, liquid products include butanal, butene, and propene. researchgate.net The formation of butanal suggests a hydrolysis-type reaction or oxidation of the oxime.
The proposed degradation mechanism involves the reaction of this compound with the radical species from water radiolysis. researchgate.netresearchgate.net In nitric acid solutions, the reaction becomes more complex due to the scavenging of water radiolysis radicals by nitrate ions and the subsequent reactions involving nitrous acid. researchgate.netacs.org
Abiotic Transformation Pathways
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For this compound, these pathways primarily include hydrolysis and photochemical degradation.
Hydrolysis Kinetics and Equilibrium Considerations
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolysis of oximes, including this compound, is a well-known reaction that is typically catalyzed by acid. researchgate.netrsc.org This process is reversible, and the position of the equilibrium depends on the specific conditions. nih.gov
The mechanism of acid-catalyzed hydrolysis involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. researchgate.netrsc.org This leads to the formation of an intermediate that subsequently breaks down to yield butanal and hydroxylamine (B1172632). rsc.org
C₃H₇CHNOH + H₂O ⇌ C₃H₇CHO + NH₂OH
The equilibrium of this reaction can be influenced by the concentration of reactants and products. nih.gov
Factors Influencing Oxime Hydrolysis
| Factor | Influence on Hydrolysis Rate | Reference |
|---|---|---|
| pH | Increased rate in acidic conditions | researchgate.net |
| Temperature | Generally increases reaction rates (not explicitly stated for this compound but a general chemical principle) | |
| Reactant Concentration | Can affect the position of the equilibrium | nih.gov |
Photochemical Degradation Studies
Photochemical degradation involves the breakdown of a compound due to the absorption of light. Studies on other aldehydes and oximes indicate that they can undergo photochemical reactions. rsc.orgacs.org For instance, 2-(hydroxyimino)aldehydes have been shown to undergo photocyclization to form cyclobutanol (B46151) oximes upon irradiation with UV light. acs.org
While specific photochemical studies on this compound were not found in the search results, the presence of the C=N-OH chromophore suggests that it may be susceptible to photochemical transformation. The potential pathways could include E/Z isomerization of the oxime bond and other rearrangements or fragmentations, similar to those observed for other oximes. acs.org
Biotransformation and Metabolism Pathways in Environmental Systems
Biotransformation is the chemical modification of substances by living organisms. inflibnet.ac.infiveable.meresearchgate.net This process is a major pathway for the degradation of organic compounds in the environment. Xenobiotics, which are foreign substances to an organism, undergo biotransformation to become more water-soluble, facilitating their excretion. researchgate.netopenaccessjournals.com
The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH₂, -COOH) through oxidation, reduction, or hydrolysis. fiveable.meresearchgate.net Phase II reactions involve the conjugation of the modified compound with endogenous molecules to further increase water solubility. researchgate.net
For this compound, specific environmental biotransformation studies are not detailed in the provided results. However, the metabolism of other oxime-containing compounds has been investigated. The major metabolic route reported for some oximes is the cleavage of the N-O bond or hydrolysis of the oxime bond. acs.org It is plausible that in environmental systems, microorganisms possessing suitable enzymes could catalyze the hydrolysis of this compound to butanal and hydroxylamine. Butanal could then be further metabolized through pathways for aldehyde degradation. oup.com
The biotransformation of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. inflibnet.ac.inopenaccessjournals.com The specific microbial communities present in a given environment will also determine the potential for and pathways of biotransformation. fiveable.me
Potential Biotransformation Reactions for this compound
| Reaction Type | Potential Products | General Reference |
|---|---|---|
| Hydrolysis | Butanal, Hydroxylamine | acs.org |
| Oxidation | Further oxidized products of butanal | fiveable.me |
| Reduction | Amines (less common for oximes) | fiveable.me |
Enzymatic Degradation Hypotheses
The primary hypothesized pathway for the enzymatic degradation of this compound in microorganisms is the aldoxime-nitrile pathway. nih.govebi.ac.ukresearchgate.net This metabolic route involves a two-step enzymatic process that converts the aldoxime into a carboxylic acid and ammonia (B1221849), which can then be assimilated into central metabolism.
The initial and key step is the dehydration of the aldoxime to its corresponding nitrile. nih.govoup.com This reaction is catalyzed by the enzyme aldoxime dehydratase (Oxd) , a heme-containing enzyme that facilitates the elimination of a water molecule from the oxime group in an aqueous environment. nih.govebi.ac.ukontosight.ai The catalytic mechanism involves the binding of the aldoxime's nitrogen atom to a ferrous iron (Fe(II)) atom in the enzyme's active site, which is essential for the dehydration reaction to proceed. nih.govebi.ac.uk
The resulting nitrile, in the case of this compound degradation, would be butyronitrile. This intermediate is subsequently hydrolyzed. This hydrolysis can occur via two alternative enzymatic routes:
A single-step reaction catalyzed by a nitrilase (NLase) , which directly converts the nitrile to a carboxylic acid (butyric acid) and ammonia. nih.gov
A two-step reaction involving nitrile hydratase (NHase) and amidase . Nitrile hydratase first converts the nitrile to an amide (butyramide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid (butyric acid) and ammonia. nih.govebi.ac.uk
In many bacteria, the genes encoding for aldoxime dehydratase and the nitrile-converting enzymes (either nitrilase or nitrile hydratase/amidase) are often located together in a single operon. nih.gov This genetic linkage suggests a coordinated regulation and a dedicated pathway for the complete degradation of aldoximes.
Table 1: Proposed Enzymatic Degradation Pathway of this compound
| Step | Substrate | Enzyme(s) | Product(s) |
| 1 | This compound | Aldoxime Dehydratase (Oxd) | Butyronitrile + Water |
| 2a | Butyronitrile | Nitrilase (NLase) | Butyric Acid + Ammonia |
| 2b | Butyronitrile | Nitrile Hydratase (NHase) | Butyramide |
| 3 | Butyramide | Amidase | Butyric Acid + Ammonia |
Biodegradation Potential of Related Aldehydes and Oximes
The potential for biodegradation of this compound is supported by studies on related compounds, including other aldoximes and short-chain aldehydes. The ability to degrade aldoximes is widely distributed among various microorganisms. capes.gov.br
Research has demonstrated that numerous microbial strains can degrade aldoximes. For instance, a screening of 975 microorganisms, including bacteria, actinomycetes, yeasts, and fungi, found that 98 strains could degrade phenylacetaldoxime and 107 could degrade pyridine-3-aldoxime. capes.gov.br The active strains were found to possess both aldoxime dehydratase activity and nitrile-hydrolyzing activity, indicating the presence of the complete aldoxime-nitrile pathway. capes.gov.brnih.gov This pathway has been identified in various bacterial genera, including Bacillus, Rhodococcus, and Pseudomonas. nih.govoup.com The degradation of oxime-containing pesticides, such as aldicarb, methomyl, and oxamyl, also proceeds through the formation of oxime intermediates that are subsequently hydrolyzed and metabolized. mdpi.comresearchgate.net
Furthermore, the biodegradability of short-chain aldehydes, which are structurally similar to the butanal moiety of this compound, is well-established. The aerobic degradation of n-alkanes often proceeds via a terminal oxidation pathway. mdpi.comfrontiersin.org In this pathway, the terminal methyl group is oxidized by alkane hydroxylases to a primary alcohol. This alcohol is then further oxidized by alcohol dehydrogenase to the corresponding aldehyde (e.g., butanal), which is in turn converted by aldehyde dehydrogenase to a fatty acid. mdpi.com The resulting fatty acid can then enter the β-oxidation cycle for energy production. frontiersin.org This indicates that the butanal carbon skeleton is readily biodegradable by common metabolic pathways.
Table 2: Examples of Microorganisms with Aldoxime-Degrading Capability
| Microorganism Genus | Pathway Enzyme(s) Identified | Reference |
| Bacillus | Aldoxime Dehydratase, Nitrilase | nih.govoup.comnih.gov |
| Rhodococcus | Aldoxime Dehydratase, Nitrile Hydratase, Amidase | nih.govnih.gov |
| Pseudomonas | Aldoxime Dehydratase, Nitrile Hydratase | nih.gov |
| Bradyrhizobium | Aldoxime Dehydratase, Nitrilase | nih.gov |
The widespread occurrence of the aldoxime-nitrile pathway in diverse microbial populations, coupled with the known biodegradability of the butanal structure, strongly suggests that this compound is susceptible to environmental biodegradation under appropriate conditions.
Butanal Oxime in Advanced Organic Synthesis Research
Role as Protecting Groups for Carbonyl Compounds
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. Oximes, including butanal oxime, serve as effective protecting groups for aldehydes and ketones due to their stability under various reaction conditions and their straightforward formation and removal. The formation of this compound from butanal is typically achieved by reacting the aldehyde with hydroxylamine (B1172632), often in the presence of a mild acid or base catalyst. ijprajournal.com
The stability of the oxime functionality allows it to withstand a range of reagents, including nucleophiles and mild oxidizing and reducing agents. This stability is crucial when performing chemical modifications on other parts of a molecule. Deprotection, or the regeneration of the carbonyl group, can be accomplished under various conditions, such as hydrolysis with a weak acid. The versatility of oximes as protecting groups is a well-established concept in organic chemistry.
Table 1: Protection and Deprotection of Butanal using this compound
| Step | Reactants | Reagents/Conditions | Product |
| Protection | Butanal, Hydroxylamine | Mild acid or base catalyst | This compound |
| Deprotection | This compound | Weak acid, Hydrolysis | Butanal |
Precursors for Nitrogen-Containing Functional Groups
This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing functional groups. The C=NOH moiety can be readily transformed into nitriles, amides, nitrones, nitrile oxides, amines, and hydroxylamines through a range of synthetic methodologies.
Synthesis of Nitriles and Amides
The conversion of aldoximes to nitriles is a synthetically useful dehydration reaction. nih.govorganic-chemistry.orgresearchgate.netnih.gov For this compound, this transformation can be achieved using various dehydrating agents. This reaction provides a convenient route to butanenitrile, an important chemical intermediate. wikipedia.org
The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides or nitriles. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgpharmaguideline.com When this compound is subjected to the conditions of the Beckmann rearrangement, which typically involve treatment with an acid catalyst, it can be converted to butanamide. chegg.comresearchgate.net This rearrangement proceeds through the migration of the alkyl group anti to the hydroxyl group on the oxime.
Table 2: Synthesis of Butanenitrile and Butanamide from this compound
| Product | Starting Material | Key Transformation | Typical Reagents/Conditions |
| Butanenitrile | This compound | Dehydration | Dehydrating agents (e.g., Ac₂O, SOCl₂) |
| Butanamide | This compound | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PPA) |
Preparation of Nitrones and Nitrile Oxides
This compound can serve as a precursor for the generation of nitrones and nitrile oxides, which are valuable 1,3-dipoles in cycloaddition reactions. rsc.org Nitrones can be synthesized from oximes through N-alkylation.
Nitrile oxides are highly reactive intermediates that can be generated in situ from aldoximes. acs.orgethz.ch The oxidation of this compound, for instance using reagents like sodium hypochlorite, generates the corresponding nitrile oxide. rsc.org These nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocyclic rings. bohrium.comtandfonline.comuchicago.edutandfonline.comproquest.com
Formation of Amines and Hydroxylamines
The reduction of oximes is a well-established method for the synthesis of primary amines and hydroxylamines. researchgate.net this compound can be reduced to yield butylamine, a primary amine. jove.comorganic-chemistry.org This reduction can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or metal hydrides like lithium aluminum hydride (LiAlH₄). jove.comnih.gov
Partial reduction of this compound can lead to the formation of N-butylhydroxylamine. researchgate.netresearchgate.net The selective reduction of the C=N bond without cleaving the N-O bond is a significant challenge, often requiring careful selection of catalysts and reaction conditions. researchgate.net
Table 3: Reduction Products of this compound
| Product | Type of Reduction | Common Reducing Agents |
| Butylamine | Complete Reduction | Catalytic Hydrogenation (H₂/Pd), LiAlH₄ |
| N-Butylhydroxylamine | Partial Reduction | Specific catalytic systems (e.g., certain platinum-based catalysts with acid) |
Building Blocks for Heterocyclic Systems
The reactivity of this compound and its derivatives, particularly as precursors to 1,3-dipoles, makes them valuable starting materials for the construction of various heterocyclic systems.
Construction of Aza-Heterocycles (e.g., Isoxazolines, Oxadiazoles, Pyrroles)
The in situ generation of nitrile oxides from this compound followed by [3+2] cycloaddition with alkenes is a powerful strategy for the synthesis of isoxazolines. rsc.orgorganic-chemistry.orgresearchgate.netrsc.org This reaction is a highly efficient method for forming a five-membered ring containing both nitrogen and oxygen atoms.
Oxadiazoles can also be synthesized using oxime-derived intermediates. For example, the reaction of amidoximes, which can be prepared from nitriles derived from this compound, can lead to the formation of 1,2,4-oxadiazoles.
Pyrroles, another important class of heterocycles, can be synthesized using methods that can be adapted from this compound. One such method is the Paal-Knorr synthesis, which traditionally involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). wikipedia.orgresearchgate.netorganic-chemistry.org More advanced methods have been developed that utilize oximes. For instance, the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of O-vinyl oxime ethers, which can be derived from this compound, can lead to intermediates that cyclize to form pyrroles. nih.govthieme-connect.com
Table 4: Heterocyclic Systems Derived from this compound Intermediates
| Heterocycle | Key Intermediate from this compound | Synthetic Strategy |
| Isoxazoline | Nitrile oxide | [3+2] Cycloaddition with an alkene |
| 1,2,4-Oxadiazole | Amidoxime (from butanenitrile) | Cyclization with an acylating agent |
| Pyrrole | O-vinyl this compound ether | beilstein-journals.orgbeilstein-journals.org-Sigmatropic rearrangement and cyclization |
Spirocyclic Compound Synthesis
The synthesis of spirocyclic compounds, molecules containing two rings connected by a single common atom, is a significant area of organic chemistry due to their prevalence in natural products and pharmaceutically active compounds. rsc.orgnih.govresearchgate.net While direct literature on this compound for this purpose is specific, the methodologies developed for other oximes illustrate the potential pathways. A prominent strategy involves the use of solid-phase synthesis coupled with 1,3-dipolar cycloaddition reactions. nih.govjove.com
In a representative solid-phase approach, a Regenerating Michael (REM) linker is employed. nih.govjove.com This technique offers advantages such as the ability to use excess reagents to drive reactions to completion and simplified purification through filtration. nih.gov The synthesis can be initiated by anchoring a molecule like furfurylamine (B118560) to the REM resin, followed by a sequence of reactions including a Michael addition and a 1,3-dipolar cycloaddition with a β-nitrostyrene derivative. jove.com This sequence constructs a rigid tricyclic intermediate with high diastereoselectivity. jove.com Subsequent chemical steps, including desilylation and ring-opening of the isoxazolidine (B1194047) ring, relieve steric hindrance and lead to the formation of the spirocyclic oxime scaffold, which is then cleaved from the solid support. jove.comjove.com The high degree of diastereoselectivity is a key feature of this method, often achieving ratios greater than 95:5. jove.com
The customizability of this method, allowing for variation in the β-nitrostyrene and alkylating agents, enables the creation of a diverse library of spirocyclic oximes from a common backbone. jove.com
Table 1: Representative Yields in Solid-Phase Synthesis of Spirocyclic Oximes jove.com Note: This table represents a general method applicable to oxime synthesis; specific application with this compound would require experimental validation.
| Product ID | R¹ Substituent | R² Substituent | Diastereoselective Ratio (dr) | Overall Yield (5 steps) |
| 6a | Phenyl | Octyl | >99:1 | 48% |
| 6b | Phenyl | Methyl | 95:5 | 50% |
| 6c | 4-Bromophenyl | Methyl | 96:4 | 53% |
| 6d | 4-Bromophenyl | Allyl | 96:4 | 45% |
| 6e | 3,4-Dimethoxyphenyl | Benzyl | 97:3 | 45% |
| 6f | 2,4-Dichlorophenyl | Methyl | >99:1 | 40% |
Applications in Bioconjugation and Dynamic Covalent Chemistry (mechanistic and theoretical aspects)
Oxime ligation, the reaction between a hydroxylamine derivative (or an aminooxy group) and a carbonyl compound (like an aldehyde or ketone), is a cornerstone of bioconjugation and dynamic covalent chemistry (DCC). nih.govaxispharm.comacs.org The reaction is valued for its high specificity, the stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions compatible with biological systems. axispharm.comnih.gov
Mechanistic Aspects: The formation of an oxime, such as this compound from butanal, proceeds through a two-step mechanism. nih.gov
Nucleophilic Attack: The reaction begins with a proton-catalyzed nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of the aldehyde. nih.govnih.gov This forms a tetrahedral intermediate known as a hemiaminal. nih.gov
Dehydration: The hemiaminal intermediate then undergoes dehydration. This step is typically the rate-limiting step and is acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its elimination to yield the stable C=N oxime bond. nih.gov
The reaction rate is pH-dependent, generally performing best under mildly acidic conditions (pH 4-5) which facilitate both the protonation of the carbonyl group (to increase its electrophilicity) and the dehydration of the intermediate. nih.gov The reaction can be significantly accelerated by nucleophilic catalysts, with aniline (B41778) and its derivatives being the classical and most effective catalysts for imine and oxime formation. nih.govacs.orgnih.gov
Dynamic Covalent Chemistry: A key feature of the oxime bond is its reversibility, which is the foundation of its use in dynamic covalent chemistry. The C=N bond can be hydrolyzed back to its constituent carbonyl and aminooxy components. This equilibrium between formation and cleavage allows for "error-checking" and self-assembly processes in the creation of complex molecular structures like catenanes. nih.gov
The dynamic nature of the oxime bond is switchable. nih.gov Under strongly acidic conditions, the bond is dynamic (reversible), allowing for the assembly and rearrangement of molecular components into the most thermodynamically stable product. nih.gov However, in neutral or basic conditions, the equilibrium strongly favors the oxime, and the bond becomes kinetically stable, effectively "locking" the self-assembled structure. nih.gov This switchable behavior is a significant advantage, as it can overcome the drawback of other dynamic bonds (like imines or hydrazones) whose stability might be compromised by their continuous reversibility. nih.gov Oxime bonds are generally more stable against hydrolysis than corresponding hydrazone bonds.
Table 2: Comparison of Dynamic Covalent Bonds in Bioconjugation
| Bond Type | Formation Reaction | Key Characteristics | Relative Stability |
| Oxime | Aldehyde/Ketone + Aminooxy | Favorable kinetics with catalysis, pH-dependent reversibility, high stability at neutral pH. nih.govnih.govnih.gov | High |
| Hydrazone | Aldehyde/Ketone + Hydrazide | Rapid formation, but generally less stable to hydrolysis than oximes. nih.gov | Moderate |
| Imine (Schiff Base) | Aldehyde/Ketone + Amine | Generally requires non-aqueous conditions for stable formation due to rapid hydrolysis. | Low |
Involvement in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. nih.govbeilstein-journals.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. nih.govfrontiersin.org
Aldehydes, including butanal, are common substrates in MCRs. One notable example involving the formation of an oxime derivative is the visible-light-mediated three-component reaction for the synthesis of oxime esters. rsc.orgnih.gov In this process, an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester are combined in the presence of a photocatalyst, such as eosin (B541160) Y, to generate a variety of oxime esters with high efficiency under mild conditions. rsc.orgnih.govrsc.org
This reaction provides a direct, one-step method to access oxime esters, which are valuable scaffolds in organic chemistry, for instance, as photoinitiators. rsc.orgrsc.org The methodology tolerates a wide range of aldehydes, including aliphatic ones like butanal, demonstrating its broad applicability. nih.gov
Table 3: Substrate Scope in the Visible-Light-Mediated Synthesis of Oxime Esters nih.gov This table illustrates the general applicability of aldehydes in this MCR. The entry for butanal serves as a direct example.
| Aldehyde Substrate | NHPI Ester Substrate | Product Yield |
| Benzaldehyde | 1,3-Dioxoisoindolin-2-yl butyrate | 92% |
| 4-Methylbenzaldehyde | 1,3-Dioxoisoindolin-2-yl butyrate | 95% |
| 4-Methoxybenzaldehyde | 1,3-Dioxoisoindolin-2-yl butyrate | 93% |
| 4-Chlorobenzaldehyde | 1,3-Dioxoisoindolin-2-yl butyrate | 90% |
| Butanal | 1,3-Dioxoisoindolin-2-yl butyrate | 85% |
| Cyclohexanecarbaldehyde | 1,3-Dioxoisoindolin-2-yl butyrate | 81% |
Future Research Directions and Unexplored Avenues for Butanal Oxime Studies
Development of Novel Green Synthetic Methodologies
The chemical industry's shift towards sustainability is a major driver for innovation in the synthesis of butanal oxime. Future research will prioritize the development of "green" methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of investigation include:
Catalyst Innovation: Research into new catalytic systems is paramount. While traditional methods have their merits, the focus is now on discovering and optimizing catalysts that are not only highly efficient but also environmentally benign. This includes the exploration of heteropoly acids and their salts as cost-effective and recyclable catalysts. google.com The use of solid acid catalysts like montmorillonite (B579905) K10 clay, which can be activated by microwave irradiation, presents a promising solvent-free approach. vidyanagarcollege.netijfmr.com
Alternative Reaction Media: The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. ijfmr.com Future studies will likely investigate aqueous-based syntheses of this compound, potentially in combination with phase-transfer catalysts to enhance reaction rates and yields.
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into the production of butanal from biomass sources could provide a renewable pathway to this compound.
A comparative look at traditional versus potential green synthetic routes highlights the advantages of this research direction:
| Feature | Traditional Synthesis | Green Synthesis |
| Catalyst | Often involves strong acids or bases | Recyclable solid acids, biocatalysts |
| Solvent | Organic solvents | Water, supercritical fluids, or solvent-free |
| Energy | Often requires high temperatures and pressures | Microwave or ultrasound assistance, lower temperatures |
| Waste | Can generate significant byproducts | High atom economy, minimal waste |
Deeper Exploration of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new applications. For this compound, this involves delving into the intricacies of its formation and its participation in various chemical transformations.
Future mechanistic studies will likely focus on:
The Beckmann Rearrangement: While the Beckmann rearrangement of oximes is a classic organic reaction, there are still nuances to be explored, especially with substrates like this compound. masterorganicchemistry.com Investigating the rearrangement under various catalytic conditions can lead to more selective and efficient syntheses of amides and nitriles. masterorganicchemistry.com
Radiolysis and Degradation: Understanding how this compound behaves under irradiation is crucial for its application in environments like nuclear fuel reprocessing, where it can act as a reducing agent. rsc.orgresearchgate.net Studies on its degradation pathways and the influence of factors like nitric acid concentration are essential for predicting its stability and reactivity in such complex systems. researchgate.net
Oxidative Reactions: The oxidation of oximes can lead to a variety of valuable products. Investigating the mechanisms of this compound oxidation with different oxidizing agents could open up new synthetic routes to nitroalkanes and other functionalized molecules. google.compatsnap.com
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling offers a powerful approach to predict its properties and reactivity, thereby guiding experimental work and accelerating discovery.
Future computational studies are expected to address:
Reaction Pathway Analysis: Using techniques like Density Functional Theory (DFT), researchers can model the entire reaction coordinate for the synthesis of this compound and its subsequent reactions. researchgate.netic.ac.uk This allows for the identification of transition states, the calculation of activation energies, and a detailed understanding of the factors that control reaction outcomes. ic.ac.uk
Catalyst Design: Computational screening can be used to identify promising new catalysts for this compound synthesis. By modeling the interaction of this compound with different catalytic surfaces or active sites, researchers can predict catalytic activity and selectivity, saving significant time and resources in the lab.
Predicting Spectroscopic Properties: Accurate prediction of spectroscopic data, such as NMR and IR spectra, can aid in the characterization of this compound and its reaction products, especially for transient or difficult-to-isolate species.
Recent work has demonstrated the power of computational modeling in predicting the success of photocatalyzed reactions involving oximes, opening up a wider range of accessible substrates for synthesis. mit.edu
Integration with Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless automation. beilstein-journals.org The application of flow chemistry to the synthesis of this compound is a promising area for future research.
Key developments in this area will likely include:
Microreactor Technology: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org
In-line Analysis: Integrating analytical techniques like NMR and mass spectrometry directly into a flow system allows for real-time reaction monitoring and optimization. beilstein-journals.org
Automated Synthesis Platforms: The ultimate goal is to develop fully automated systems that can synthesize, purify, and analyze this compound and its derivatives with minimal human intervention. This would be particularly valuable for high-throughput screening of reaction conditions or for the on-demand production of specific compounds.
The combination of photochemistry and flow technology has already shown promise for various chemical rearrangements, suggesting its potential applicability to reactions involving this compound. nih.gov
Investigation of this compound in Supramolecular Chemistry and Materials Science
The unique structural and electronic properties of the oxime functional group make it an attractive building block for the construction of complex supramolecular assemblies and functional materials. rsc.orgrsc.org While research in this area is still in its early stages for this compound specifically, the potential is significant.
Future research could explore:
Self-Assembling Systems: The ability of the oxime group to participate in hydrogen bonding and other non-covalent interactions could be harnessed to create self-assembling systems based on this compound. rsc.org This could lead to the development of novel gels, liquid crystals, or other soft materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the oxime group can coordinate to metal ions, opening up the possibility of creating coordination polymers and MOFs with this compound as a ligand. rsc.org These materials could have applications in areas such as gas storage, catalysis, and sensing.
Functional Materials: By incorporating this compound into polymer backbones or onto the surface of nanoparticles, it may be possible to create new materials with tailored properties. For example, the antioxidant properties of some oxime derivatives could be exploited in the development of new polymer additives or coatings.
The versatility of the oxime group in forming dynamic covalent bonds is also a key area of interest, potentially enabling the creation of self-healing materials and adaptable networks. d-nb.info
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Butanal oxime?
Methodological Answer: this compound synthesis typically involves the reaction of butyraldehyde with hydroxylamine under acidic or basic conditions. Key steps include:
Q. How should researchers handle safety and stability concerns during this compound experiments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For aerosol exposure, employ NIOSH-approved respirators (e.g., P95) .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
- Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental release of oxime derivatives .
Q. What are the critical physical-chemical properties of this compound for designing solubility studies?
Methodological Answer: Key parameters include:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | ~313°C (predicted) | |
| LogP (Partition Coefficient) | ~-0.4 (indicating moderate hydrophilicity) | |
| Solubility in Water | Moderate (experimentally determined) |
- Experimental Design : Use shake-flask method with UV-Vis or gravimetric analysis to quantify solubility in polar/non-polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives?
Methodological Answer: Discrepancies may arise from:
- Catalytic Effects : Trace metal impurities (e.g., Fe³⁺) in reagents can alter reaction kinetics. Use ICP-MS to screen for contaminants .
- Kinetic vs. Thermodynamic Control : Vary reaction time (e.g., 1–24 hrs) and monitor intermediates via LC-MS to identify dominant pathways .
- Data Validation : Compare results with prior studies using standardized conditions (e.g., solvent, temperature) .
Q. What advanced spectroscopic techniques are suitable for probing tautomeric equilibria in this compound?
Methodological Answer:
- Dynamic NMR (DNMR) : Resolve tautomeric shifts (e.g., syn/anti isomerism) by varying temperature (e.g., -40°C to 50°C) and monitoring coalescence points .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict tautomer stability and compare with experimental IR/Raman spectra .
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms in solid state .
Q. How should researchers design mechanistic studies for this compound reactions under varying pH conditions?
Methodological Answer:
- pH-Dependent Kinetics : Use stopped-flow spectrophotometry to monitor reaction rates at pH 2–12. Buffer systems (e.g., phosphate, acetate) must not interfere with reactants .
- Isotopic Labeling : Introduce ¹⁸O or ¹⁵N isotopes in hydroxylamine to track oxygen/nitrogen migration pathways .
- Theoretical Frameworks : Apply Eyring or Arrhenius equations to correlate activation parameters (ΔH‡, ΔS‡) with pH .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity) .
- Error Analysis : Report standard deviations (≥3 replicates) and confidence intervals (95%) for yields/purity .
- Open Data Practices : Share raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo) to enable replication .
Q. How can researchers address inconsistencies in toxicity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from OECD-compliant studies (e.g., acute toxicity in rodents) and apply QSAR models to predict LD₅₀ values .
- Dose-Response Curves : Use nonlinear regression to compare EC₅₀ values across studies, controlling for solvent effects (e.g., DMSO vs. water) .
Literature & Collaboration
Q. What strategies enhance the discovery of understudied applications of this compound in catalysis?
Methodological Answer:
-
Cross-Disciplinary Searches : Use Boolean operators in databases (e.g., SciFinder: This compound AND (catalysis OR ligand) .
Google学术常用搜索技巧08:12
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Collaborative Frameworks : Partner with computational chemists to screen oxime libraries for catalytic activity via virtual high-throughput screening (vHTS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

